1-(5-Fluoropyridin-3-yl)piperazine

5-HT1A receptor CNS drug discovery Binding affinity

Medicinal chemistry programs require precise building blocks for CNS and CCR5 targets; substitution with non-fluorinated analogs alters activity. This compound is the exact solution. - **5-HT1A scaffold**: Ki = 110-250 nM; ideal for SAR studies on anxiolytics. - **CCR5 probe**: IC50 = 10.1 µM; validated for HIV-1 entry research. - **Antibacterial lead**: Oxazolidinone derivatives show 8x potency vs. linezolid. - **Supply**: Multiple pack sizes, immediate global shipment.

Molecular Formula C9H12FN3
Molecular Weight 181.214
CAS No. 1247652-06-7
Cat. No. B2869693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-3-yl)piperazine
CAS1247652-06-7
Molecular FormulaC9H12FN3
Molecular Weight181.214
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CN=C2)F
InChIInChI=1S/C9H12FN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2
InChIKeyDXVXNTIGANYKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyridin-3-yl)piperazine: Pharmacophore for CNS & Antiviral Research


1-(5-Fluoropyridin-3-yl)piperazine (CAS 1247652-06-7) is a heterocyclic building block featuring a piperazine ring substituted with a 5-fluoropyridine moiety [1]. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and chemokine receptor antagonists. The 5-fluoropyridine group is a recognized pharmacophore that enhances binding affinity and modulates physicochemical properties, making this compound a valuable starting material for developing 5-HT1A receptor ligands and CCR5 antagonists [2].

5-HT1A receptor ligand research
Fluoropyridine pharmacophore for binding selectivity studies
CCR5 antagonist probe development
Oxazolidinone antimicrobial research building block

1-(5-Fluoropyridin-3-yl)piperazine: Why Substitution Fails


Substitution of 1-(5-Fluoropyridin-3-yl)piperazine with other piperazine derivatives is not straightforward due to the profound impact of the 5-fluoropyridine moiety on target engagement and biological activity. Direct comparisons reveal that the fluorine atom at the 5-position of the pyridine ring is not merely an inert substituent; it significantly alters electronic properties, hydrogen-bonding capacity, and metabolic stability [1]. These factors directly translate to quantifiable differences in receptor binding affinity and functional activity. For example, the presence and position of the fluorine atom are critical for achieving preferential 5-HT1A binding over other serotonin receptor subtypes, a property not shared by non-fluorinated or differently substituted analogs [2]. Therefore, substituting this specific compound with a generic analog will likely result in a loss of the precise activity profile required for a given research application.

Fluorine Position Critical

The 5-fluoropyridine substitution alters electronic properties and target engagement; non-fluorinated analogs may show reduced 5-HT1A selectivity.

Metabolic Stability Profile

Metabolic stability may differ without the fluorine motif, potentially shifting pharmacokinetic behavior in cellular or in vivo models.

Chemotype-Dependent Activity

Subtle piperazine modifications can produce significant potency differences; generic piperazine derivatives may not replicate CCR5 antagonism or antimicrobial activity observed with this fluorinated scaffold.

Quantitative Evidence for 1-(5-Fluoropyridin-3-yl)piperazine


5-HT1A Receptor Binding Affinity Comparison

1-(5-Fluoropyridin-3-yl)piperazine demonstrates significant binding affinity for the human 5-HT1A receptor, a key target for antidepressant and anxiolytic drug development. In a direct functional assay measuring inhibition of forskolin-stimulated adenylate cyclase in HeLa cells expressing the human 5-HT1A receptor, the compound exhibited a Ki value ranging from 110 to 250 nM [1]. This level of activity is directly attributable to the 5-fluoropyridine moiety. In contrast, the non-fluorinated parent compound, 1-(pyridin-3-yl)piperazine, shows substantially lower binding affinity for 5-HT1A, highlighting the critical role of the fluorine atom in target engagement [2].

5-HT1A Binding Affinity
Head-to-head
Ki = 110 – 250 nM (fluorinated)
Non-fluorinated: substantially lower
Supports 5-HT1A binding-affinity context
Fluorine critical for target engagement
5-HT1A receptor CNS drug discovery Binding affinity

CCR5 Antagonist Potency: Fluorinated vs Related Analogs

The compound's utility as a CCR5 antagonist scaffold is supported by quantitative functional data. In a cell-based assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, 1-(5-Fluoropyridin-3-yl)piperazine demonstrated an IC50 of 10.1 µM [1]. This value provides a baseline for structure-activity relationship (SAR) studies. Importantly, this activity is distinct from other piperazine derivatives. For instance, a structurally related piperazine derivative from the same series was reported with a significantly less potent IC50 of 37.6 µM in the same assay format, underscoring that even subtle structural modifications within the piperazine class can lead to an almost 4-fold difference in potency [2].

CCR5 Antagonism
Reported
IC50 = 10.1 µM
Reported CCR5 antagonist potency
3.7-fold difference vs related analog in same assay
CCR5 antagonist HIV Chemokine receptor

5-Fluoropyridine Moiety: Enhanced Affinity & Selectivity

The presence of a 5-fluoropyridine group in piperazine-containing compounds is a well-documented strategy for enhancing binding affinity and selectivity. Patent literature explicitly identifies the 5-fluoropyridine motif as a preferred embodiment for achieving preferential binding to the 5-HT1A receptor over other serotonin receptor subtypes like 5-HT1B [1]. This class-level inference is supported by a broader analysis of pyridylpiperazines, where variation in the nature and substitution of the heteroaryl ring dramatically influences intrinsic activity [2]. The fluorine atom at the 5-position introduces a strong electron-withdrawing effect and can participate in unique polar interactions, providing a physicochemical basis for the observed improvements in target engagement and metabolic stability that are not achievable with non-fluorinated or differently halogenated analogs.

Fluoropyridine Pharmacophore
Class-level
Qualitative selectivity & metabolic stability improvement
Class-level pharmacophore inference
Data to verify; target-dependent
Medicinal chemistry SAR Fluorine substitution

Antibacterial Activity: Oxazolidinone Derivative vs Linezolid

The potential of the 5-fluoropyridin-3-yl piperazine core extends beyond CNS and antiviral applications. A recent study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which incorporate this moiety, identified compound 7j as a potent antibacterial agent [1]. In a direct comparison, compound 7j exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against a panel of Gram-positive bacterial strains, including both drug-sensitive and drug-resistant isolates. This potency was 8-fold greater than that of the clinical antibiotic linezolid, which served as a control and showed a higher MIC in the same assays [1]. Furthermore, compound 7j demonstrated an improved safety profile in cytotoxicity assays, suggesting that the 5-fluoropyridin-3-yl piperazine scaffold can be elaborated to yield candidates with a favorable therapeutic window.

Antimicrobial Derivative
Context-dependent
MIC 0.25 µg/mL (derivative 7j)
vs linezolid 2 µg/mL
Reported comparator potency difference
Cytotoxicity profile under review; research use only
Antibacterial Gram-positive Oxazolidinone

1-(5-Fluoropyridin-3-yl)piperazine: Research & Development Applications


5-HT1A Receptor Agonist/Antagonist Optimization

This compound is an ideal starting point for medicinal chemistry programs targeting the 5-HT1A receptor, a validated target for depression and anxiety. Its demonstrated binding affinity (Ki = 110-250 nM) [1] provides a solid baseline for SAR studies. Researchers can leverage the 5-fluoropyridine moiety to design analogs with improved selectivity and pharmacokinetic properties, building upon the known class effects of this pharmacophore .

CCR5 Antagonist Probes in HIV & Inflammation Research

With a defined IC50 of 10.1 µM against the CCR5 receptor [1], 1-(5-Fluoropyridin-3-yl)piperazine serves as a validated chemical probe for investigating CCR5-mediated signaling pathways. It can be used to study HIV-1 entry mechanisms or the role of CCR5 in inflammatory diseases. Its activity, while modest, is significant enough to be used as a tool compound or as a starting point for developing more potent and selective antagonists.

Oxazolidinone Antibiotic Development

The compound's utility as a building block for next-generation antibacterials is strongly supported by recent studies. Elaboration of the 1-(5-Fluoropyridin-3-yl)piperazine core into oxazolidinone derivatives has yielded compounds with 8-fold greater potency than linezolid against Gram-positive pathogens [1]. This application scenario is particularly relevant for researchers focused on overcoming antibiotic resistance, as the scaffold has shown activity against drug-resistant bacterial strains.

Functionalized Pyridine Synthetic Methodologies

The specific substitution pattern of 1-(5-Fluoropyridin-3-yl)piperazine makes it a valuable substrate for developing new synthetic methods, particularly in the area of selective C-H functionalization. The compound's structure allows chemists to explore regioselective lithiation or cross-coupling reactions, as the fluorine atom and piperazine nitrogen can act as directing groups [1]. This application supports the advancement of synthetic organic chemistry, enabling access to a wider range of novel, complex molecules.

Application
Selection Property
Validation Focus
5-HT1A receptor ligand studies
Fluorine-mediated binding profile
Receptor subtype selectivity assessment
CCR5 signaling pathway investigation
Defined chemotype antagonism
Chemokine receptor selectivity profiling
Oxazolidinone antimicrobial research
Scaffold for Gram-positive activity
Susceptibility testing and resistance profiling
C-H functionalization method development
Regioselective directing effects
Reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Fluoropyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.